(E,Z)-2,6-Dimethylocta-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,Z)-Allo-Ocimene is an ocimene.
Scientific Research Applications
Understanding Molecular Behavior
(E,Z)-2,6-Dimethylocta-2,4,6-triene and its variants have been instrumental in understanding the behavior of organic molecules. Studies focused on the thermal behavior of related compounds in the gas phase, like (Z)-6-methylhepta-1,3,5-triene and (Z)-2,7-dimethylocta-2,4,6-triene, have provided insights into the readiness of [1,7] hydrogen migration in acyclic trienes, challenging previous assumptions in the literature (Spangler, Keys, & Bookbinder, 1979).
Synthesis and Stereochemistry
The compound's variants have been synthesized for various purposes. For instance, 2,7-dimethylocta-2,4,6-triene-1,8-dial was synthesized from 1,4-dibromobut-2-ene, providing a pathway for further chemical investigations (Wang Jian-xin, 2010). Furthermore, the compound has been central to studying the influence of chain-branching on the steric outcome of olefin-forming reactions, enhancing the understanding of trans-stereoselectivity in chemical synthesis (Kocieński, Lythgoe, & Waterhouse, 1980).
Electrocyclic Reactions
The stereochemistry of triene electrocyclic reactions has been elucidated using (E,Z)-2,6-Dimethylocta-2,4,6-triene variants. This research provided valuable information on the rates and thermodynamics of these reactions, contributing significantly to the field of organic chemistry (Marvell, Caple, Schatz, & Pippin, 1973).
Photochemistry and Isomerization
The compound and its derivatives have also been pivotal in studying photochemistry and isomerization processes. For example, research into the photochemistry of 2,5-dimethyl-1,3,5-hexatrienes in argon matrices has provided insights into the formation of rotamers and the behavior of geometric isomers under light-induced conditions (Brouwer & Jacobs, 1995).
NMR Applications and Structural Analysis
The structural elucidation of various organic compounds, including (E,Z)-2,6-Dimethylocta-2,4,6-triene and its isomers, has been greatly facilitated by the application of 13C NMR. This technique has been used for Z/E assignments in substituted ethylenes, aiding in the understanding of the geometric configurations of these molecules (Haan & J. M. Ven, 1971).
properties
CAS RN |
7216-56-0 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(4E,6Z)-2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5- |
InChI Key |
GQVMHMFBVWSSPF-DAIHKBMKSA-N |
Isomeric SMILES |
C/C=C(/C)\C=C\C=C(C)C |
SMILES |
CC=C(C)C=CC=C(C)C |
Canonical SMILES |
CC=C(C)C=CC=C(C)C |
Other CAS RN |
7216-56-0 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.